molecular formula C17H19N7O3 B4178709 N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine

N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine

Cat. No. B4178709
M. Wt: 369.4 g/mol
InChI Key: NVSJUYNCZWCLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine, commonly known as Phosphoethanolamine, is a synthetic compound with a molecular weight of 351.4 g/mol. It is a potent inhibitor of cancer cell growth and has been extensively studied for its therapeutic potential in cancer treatment.

Mechanism of Action

Phosphoethanolamine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of protein kinase B (Akt) and the activation of caspase-3 and -9. It also induces apoptosis and cell cycle arrest in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Phosphoethanolamine has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having little effect on normal cells. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of Phosphoethanolamine is its low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, its limited solubility in water and low bioavailability pose challenges for its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Phosphoethanolamine.

Future Directions

Future studies should focus on optimizing the synthesis method of Phosphoethanolamine to improve its solubility and bioavailability. In addition, further preclinical and clinical studies are needed to determine the optimal dosage and treatment regimen for Phosphoethanolamine in cancer patients. Other potential applications of Phosphoethanolamine, such as its use in combination therapy with chemotherapy and radiation therapy, should also be explored. Finally, the mechanism of action of Phosphoethanolamine should be further elucidated to better understand its anti-cancer effects.

Scientific Research Applications

Phosphoethanolamine has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-N-ethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-2-19-16-20-15(18)21-17(22-16)27-14-9-8-13(23-24-14)26-11-10-25-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSJUYNCZWCLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.